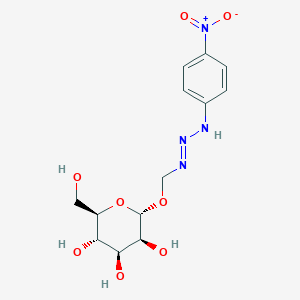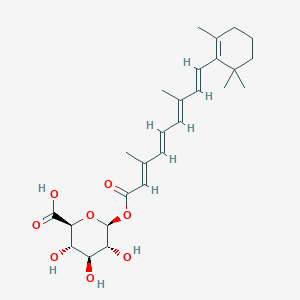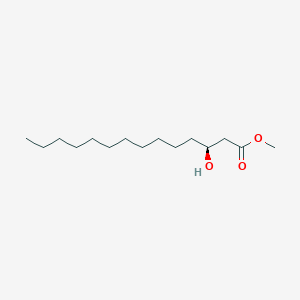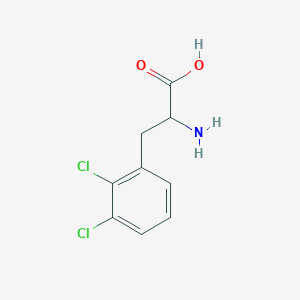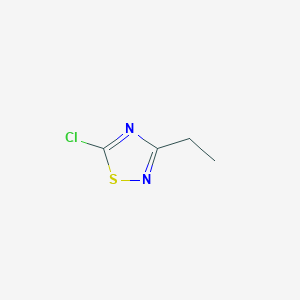
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Übersicht
Beschreibung
“Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” is a chemical compound with the CAS Number: 103999-44-6 . It has a molecular weight of 240.52 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5 (8 (6)10)7 (12)4-11;/h1-3H,4,11H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a melting point of 217-218 degrees Celsius . It is a powder in its physical form .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds similar to “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” have been synthesized and tested for their antimicrobial activities. For instance, 1,2,3-triazole hybrids with amine-ester functionality have shown moderate to excellent activity against various microbial strains .
Antiviral Properties
1,2,3-triazole derivatives, which share some structural similarities with our compound of interest, have demonstrated antiviral properties . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could potentially be explored for similar applications.
Antioxidant Potential
Compounds like 1,2,3-triazoles have shown antioxidant properties . This opens up the possibility of “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” being used in research related to oxidative stress and related health conditions.
Anti-diabetic Applications
Research has indicated that 1,2,3-triazoles have potential anti-diabetic applications . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could be investigated for similar uses.
Anti-cancer Research
1,2,3-triazoles have been studied for their potential anti-cancer properties . Given the structural similarities, “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could potentially be used in cancer research.
Antitubercular Activities
1,2,3-triazoles have shown potential in antitubercular activities . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could be explored for similar applications.
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQHXQLXWKKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

